Methyl 5-cyanopentanoate
Description
Significance of Methyl 5-Cyanopentanoate as a Key Chemical Intermediate in Contemporary Organic Synthesis
The utility of this compound as a chemical intermediate stems from the distinct reactivity of its two functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester group can undergo hydrolysis or transesterification. This dual functionality allows it to be a precursor in the synthesis of various important chemicals.
A primary application of this compound is as an intermediate in the production of adiponitrile (B1665535) (ADN), a crucial precursor for nylon-6,6. researchgate.net In a recently developed, environmentally benign route, dimethyl adipate (B1204190) (DMA) is converted to adiponitrile through a vapor-phase nitrilation process with ammonia (B1221849). researchgate.net In this tandem reaction, this compound (MCP) is formed as a key intermediate. researchgate.netrsc.org The process involves the initial conversion of one ester group of DMA to a nitrile to form MCP, which is then further nitrilated to yield adiponitrile. researchgate.net
Beyond polymer precursors, this compound is instrumental in synthesizing dicarboxylic acid monoesters. For instance, it can be selectively hydrolyzed to adipic acid monomethyl ester. google.com This transformation has been achieved with high chemoselectivity using biocatalysts, such as cells of Acidovorax facilis, which selectively hydrolyze the nitrile group without affecting the ester group. google.com
Furthermore, its structure is a valuable scaffold for creating heterocyclic compounds. For example, 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester, a derivative, is used as an intermediate in the synthesis of 4-methyl-pipecolic acid ethyl ester through a ring-closure reaction involving the reduction of the nitrile group. google.com This highlights its role in building complex molecular architectures relevant to pharmaceutical development. The ability to participate in Michael additions also extends its utility, as seen in the synthesis of α-substituted glutamates and pyroglutamates, where it serves as a reactant to create functionalized amino acid derivatives. researchgate.net
Contextualization of this compound within Sustainable Chemical Manufacturing Paradigms
The chemical industry is increasingly shifting towards sustainable manufacturing, which prioritizes the use of renewable resources, minimizes waste, and employs environmentally benign processes. researchgate.netsciltp.com this compound is situated within this paradigm, particularly through its involvement in greener synthetic routes. unibe.ch
The production of adiponitrile from dimethyl adipate, which proceeds via this compound, is a notable example of a more sustainable process. researchgate.net This vapor-phase nitrilation avoids the use of toxic and harmful feedstocks often associated with traditional methods for producing adiponitrile. researchgate.net Research into this process has focused on optimizing catalysts, such as HZSM-5 zeolites, to improve efficiency and selectivity, further enhancing its green credentials. researchgate.net The goal is to create an atom-economic route that minimizes byproducts and energy consumption. researchgate.net
The use of biocatalysis in transformations involving this compound also aligns with the principles of green chemistry. researchgate.net The chemo-selective hydrolysis of the nitrile group in this compound to form adipic acid monomethyl ester using enzymes from Acidovorax facilis is a prime example. google.com This enzymatic process occurs under mild conditions (e.g., at 25°C in a phosphate (B84403) buffer) and achieves high yields (97-99%) and selectivity, offering a sustainable alternative to traditional chemical hydrolysis which may require harsh conditions and produce more side products. google.com
These examples demonstrate how research involving this compound is contributing to the development of chemical processes that are not only efficient but also have a reduced environmental footprint, a key goal of modern sustainable chemistry. rsc.org
Historical Evolution and Current Trajectories of Research on this compound in Academic Pursuits
Research on this compound and related cyanopentanoic acid derivatives has evolved significantly over the decades, reflecting broader trends in organic synthesis from classical methods to modern catalytic and biocatalytic strategies.
Early synthetic approaches often relied on nucleophilic substitution reactions. A foundational method reported in 1968 involved the reaction of methyl 5-bromopentanoate with potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to produce this compound. A refinement of this type of substitution was introduced in 1982, employing phase-transfer catalysis to improve efficiency. This method used a catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between an alkyl halide and a cyanide salt in a two-phase system, achieving higher yields under milder conditions.
The focus of research has since shifted towards more advanced and sustainable catalytic systems. A significant current trajectory is the development of vapor-phase catalytic nitrilation for producing adiponitrile, where this compound is a key intermediate. researchgate.net This research involves designing and optimizing solid acid catalysts, such as metal oxides and zeolites (e.g., HZSM-5), to maximize the yield and selectivity of the desired product in a continuous fixed-bed reactor system. researchgate.netrsc.org The mechanism is understood as a tandem reaction, and studies focus on influencing the reaction kinetics, for instance, noting that the second nitrilation step from MCP to ADN is relatively slow. researchgate.net
Another major contemporary research direction is the application of biocatalysis. The use of whole-cell biocatalysts or isolated enzymes for the selective transformation of the functional groups in this compound represents a frontier in green and sustainable chemistry. google.com Research has demonstrated the highly chemoselective hydrolysis of the nitrile group to an acid while leaving the ester intact, a transformation that is challenging to achieve with conventional chemical methods. google.com
The evolution of synthetic methods for and from this compound mirrors the broader evolution of organic chemistry itself—a journey from stoichiometric reagents and harsh conditions to highly selective, efficient, and sustainable catalytic and enzymatic processes. nih.govmdpi.com
Data Tables
Table 1: Synthesis and Transformation of this compound
| Reaction | Starting Material(s) | Product(s) | Catalyst/Reagent(s) | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Nitrile Substitution | Methyl 5-bromopentanoate, Potassium cyanide | This compound | Dimethylformamide (DMF) | Heated to 80°C for 12 hours | 75% | |
| Vapor-Phase Nitrilation | Dimethyl adipate, Ammonia | This compound (intermediate), Adiponitrile | Niobium oxide (Nb₂O₅) | 350°C, Fixed-bed reactor | 42.2% (ADN), 13.6% (MCP) | rsc.org |
| Vapor-Phase Nitrilation | Dimethyl adipate, Ammonia | This compound (intermediate), Adiponitrile | HZSM-5 Zeolite | Vapor phase, High temperature | High selectivity (up to 95.8% for ADN + MCP) | researchgate.net |
| Biocatalytic Hydrolysis | This compound | Adipic acid monomethyl ester, Adipic acid | Acidovorax facilis 72W cells | 25°C, Potassium phosphate buffer (pH 7.0) | 97-99% (monoester), 1-3% (diacid) | google.com |
| Cyclization Intermediate | Methyl-cyanacetate, 2-carbonyl-3-allyl acetic acid ethyl ester | 2-carbonyl-4-methyl-5 cyanopentanoic acid ethyl ester | Sodium hydride, Tetrahydrofuran | 0.5-3 hours stirring | ~82% | google.com |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 4,4'-azobis(4-cyanopentanoic acid) |
| 4-cyanopentanoic acid dithiobenzoate |
| Adipic acid |
| Adipic acid monomethyl ester |
| Adiponitrile |
| Dimethyl adipate |
| Dimethylformamide |
| Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] |
| Methacrylic acid |
| Methyl 5-bromopentanoate |
| This compound |
| Niobium oxide |
| Potassium cyanide |
| Sodium hydride |
| Tetrabutylammonium bromide |
| Tetrahydrofuran |
| 2-carbonyl-4-methyl-5 cyanopentanoic acid ethyl ester |
| 4-methyl-pipecolic acid ethyl ester |
| 2-carbonyl-3-allyl acetic acid ethyl ester |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyanopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
| Record name | Methyl 5-cyanovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-88-9 | |
| Record name | Methyl 5-cyanovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Cyanopentanoate and Analogues
Catalytic Synthesis Routes to Methyl 5-Cyanopentanoate
The catalytic conversion of dicarboxylic acid esters, such as dimethyl adipate (B1204190), into cyanopentanoates represents a key strategy for the production of valuable nitrile compounds. This transformation is primarily achieved through vapor-phase reactions with ammonia (B1221849) over solid acid catalysts, a method that offers an environmentally benign alternative to traditional processes. The selectivity towards this compound versus the dinitrile (adiponitrile) is a crucial aspect of these catalytic systems.
Vapor-Phase Nitrilation of Diester Precursors to this compound
Vapor-phase nitrilation involves the reaction of a diester, like dimethyl adipate (DMA), with ammonia at elevated temperatures. This process typically yields a mixture of this compound (MCP) and adiponitrile (B1665535) (ADN). The reaction proceeds in a tandem manner, where DMA is first converted to MCP, which can then undergo a second nitrilation to form ADN. rsc.org The choice of catalyst is paramount in controlling the reaction pathway and maximizing the yield of the desired mononitrile product.
HZSM-5, a zeolite with a well-defined microporous structure, has been investigated as a solid acid catalyst for the vapor-phase nitrilation of dimethyl adipate. Its catalytic performance is strongly linked to its acidic properties and shape selectivity, which are influenced by its framework composition.
The silica-to-alumina ratio (SAR or SiO₂/Al₂O₃) in the HZSM-5 framework is a determining factor for its catalytic behavior in the nitrilation of dimethyl adipate. researchgate.net This ratio dictates the density of Brønsted acid sites, which are crucial for the catalytic cycle. A lower SAR corresponds to a higher concentration of aluminum atoms in the framework and, consequently, a higher density of acid sites.
An optimal balance is achieved with an HZSM-5 catalyst possessing a high SAR of 631. This catalyst demonstrates a balanced adsorption/desorption capability, leading to both high conversion and excellent selectivity. researchgate.net At a 98.0% conversion of DMA, this catalyst achieved a combined selectivity to adiponitrile and this compound of 92.5%. researchgate.net
Below is a table summarizing the catalytic performance of HZSM-5 zeolites with varying SiO₂/Al₂O₃ ratios in the nitrilation of dimethyl adipate.
| Catalyst (HZSM-5-n) | SiO₂/Al₂O₃ Ratio (n) | DMA Conversion (%) | Selectivity to Nitriles (ADN+MCP) (%) |
|---|---|---|---|
| HZSM-5-631 | 631 | 98.0 | 92.5 |
The activation of the ester functionality on the acidic sites of zeolites like HZSM-5 is the initial and critical step in the nitrilation process. The reaction is believed to be initiated by the protonation of the carbonyl oxygen of the ester group at a Brønsted acid site (Si(OH)Al) within the zeolite framework. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an ammonia molecule.
Tungstated zirconia (WOₓ/ZrO₂) has emerged as another class of effective solid acid catalysts for the vapor-phase nitrilation of diesters. These materials are known for their strong acidic properties, which can be tailored by adjusting the tungsten loading and calcination temperature. mdpi.com
In the context of dimethyl adipate nitrilation, carbon-encapsulated, oxygen-deficient tungsten oxide (WOₓ<3) catalysts have shown remarkable performance. rsc.org These catalysts facilitate the chemoselective conversion of DMA to adiponitrile and this compound. A tandem reaction pathway is observed where this compound is formed as a key intermediate. rsc.org Studies indicate that the second nitrilation step, from MCP to ADN, proceeds at a much slower rate, allowing for the isolation of MCP under specific process conditions. rsc.org
The catalytic efficiency and selectivity of WOₓ/ZrO₂ catalysts are profoundly influenced by the nature and distribution of the tungsten oxide species on the zirconia support. The formation of highly dispersed, small particles of the active tungsten oxide phase is crucial for maximizing the catalyst's performance.
For carbon-encapsulated WOₓ catalysts, the physical dispersion and size of the active WO₂.₈₃ phase have a significant impact on both the conversion of dimethyl adipate and the selectivity towards the nitrile products. rsc.org A well-dispersed active phase with an appropriate particle size, achieved through specific preparation methods involving poly(ionic liquid) templates and controlled calcination, leads to high catalytic activity. rsc.org One such optimized catalyst delivered an excellent combined selectivity of up to 95.8% for ADN and MCP. rsc.org The distribution of tungsten species, whether as isolated monomers, small oligomeric clusters, or bulk crystalline WO₃, determines the density and strength of the acid sites, which in turn governs the catalytic outcome. mdpi.com
The table below presents data on the performance of a carbon-encapsulated tungsten oxide catalyst in the nitrilation of dimethyl adipate.
| Catalyst | NH₃/DMA Molar Ratio | WHSVDMA (gDMA gcat-1 h-1) | Selectivity (ADN + MCP) (%) |
|---|---|---|---|
| WOₓ@C-600-0.25-A1 | 13:1 | ~0.64 | 95.8 |
Application of Tungstated Zirconia (WOx/ZrO2) Catalysts for this compound Formation
Synergistic Effects at W-O-Zr Boundaries in DMA Nitrilation
The gas-phase nitrilation of dimethyl adipate (DMA) with ammonia over tungstated zirconia (WOx/ZrO₂) catalysts represents a significant advancement in the synthesis of adiponitrile (ADN), a reaction in which this compound (MCP) is a key intermediate. The efficacy of these catalysts is largely attributed to the synergistic effects occurring at the W-O-Zr boundaries. nih.govacs.org
In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies have elucidated the roles of different active sites on the catalyst surface, including W-O-Zr, W-O-W, and Zr-O-Zr boundaries. These investigations revealed a synergistic effect in the activation of both DMA and ammonia at the W-O-Zr interface, which is crucial for the nitrilation reaction. nih.govacs.org The catalyst's performance is highly dependent on the structure and distribution of the WOx species on the zirconia support.
Efficient and selective conversion of DMA to ADN and MCP is achieved when continuously distributed oligomeric WOx species are present on the surface. nih.gov In contrast, catalysts with highly dispersed, discontinuous WOx species exhibit the highest turnover frequency (TOF) for ADN production but suffer from poor selectivity towards the desired nitrile products (ADN + MCP). nih.govacs.org This is because the high dispersion of WOx exposes an excessive number of Zr-O-Zr sites, which can adsorb the ester but are not selective for nitrilation. acs.org For instance, the WOₓ(1.0)/ZrO₂ catalyst showed the highest efficiency per WOx-site but resulted in a nitrilation selectivity of only 55.9%. acs.org This highlights the critical role of optimizing the W-O-Zr interface to balance catalytic activity and selectivity.
| Catalyst | Selectivity for ADN + MCP (%) | Turnover Frequency (TOF) for ADN (s⁻¹) |
|---|---|---|
| WOₓ(1.0)/ZrO₂ | 55.9 | 1333.1 |
| WOₓ(m)/ZrO₂ (with oligomeric WOx) | Higher selectivity | Data not specified |
Chemoselective Nitrilation Utilizing Carbon Encapsulated Oxygen-Deficient WOx Catalysts
An alternative approach involves the use of carbon-encapsulated, oxygen-deficient tungsten oxide (WOx@C/C) catalysts for the chemoselective nitrilation of DMA with ammonia under continuous flow conditions. rsc.org This method yields both adiponitrile (ADN) and this compound (MCP) with high selectivity. rsc.org
The reaction proceeds via a tandem route where DMA is first converted to MCP, which is then further nitrided to ADN. A key finding is that the second nitrilation step, from MCP to ADN, occurs very slowly, allowing for the isolation of MCP. rsc.org Under specific conditions, these catalysts can achieve an excellent combined selectivity for ADN and MCP of up to 95.8%. rsc.org The oxygen-deficient nature of the WOx active phase is crucial for the catalytic performance.
Optimization of Active Phase Dispersion and Size in WOx@C/C Catalysts
The performance of WOx@C/C catalysts is significantly dependent on the physical dispersion and size of the active WO₂.₈₃ phase. rsc.org The synthesis method, which utilizes a poly(ionic liquid) template and a porous active carbon support, allows for precise control over these parameters. This control is essential for creating an effective catalyst that maintains a high specific surface area and an appropriately sized active phase. rsc.org Both the conversion of DMA and the turnover numbers for ADN and MCP are directly influenced by the dispersion and size of the active catalyst phase, underscoring the importance of catalyst morphology in achieving high efficiency and selectivity. rsc.org
Exploration of Niobium Pentoxide (Nb₂O₅) Catalysts in this compound Related Reactions
Niobium pentoxide (Nb₂O₅) has emerged as a promising heterogeneous catalyst for the vapor-phase nitrilation of DMA with ammonia to produce ADN, a reaction pathway that includes MCP as an intermediate. rsc.org Nb₂O₅, particularly in its monoclinic crystalline form (H-Nb₂O₅), demonstrates high activity and selectivity. Under optimized conditions, it can achieve 97.7% DMA conversion with an ADN selectivity of 84.3%. rsc.org The reaction mechanism is proposed to be a tandem process involving initial ammonolysis of the ester followed by dehydration. rsc.org
Nb₂O₅ is also an effective catalyst for the direct amidation of esters, a reaction chemically related to the first step of nitrilation. researchgate.netresearchgate.net Its high activity is attributed to the strong interaction between the Nb⁵⁺ Lewis acid sites and the carbonyl oxygen of the ester, which activates the ester for nucleophilic attack by an amine. researchgate.net
A significant challenge in the industrial application of Nb₂O₅ catalysts is deactivation. Studies have shown that this deactivation is a synergistic result of carbon deposition (coking) and structural phase transformation of the catalyst. rsc.org During the synthesis of adiponitrile, carbon deposits can block critical acid sites. Simultaneously, Nb₂O₅ can transform into Nb₁₂O₂₉, which alters the catalyst's acidity. rsc.org Mitigating coke formation and stabilizing the active sites are key areas of research for extending the operational lifespan of these catalysts. rsc.org
Enzymatic and Biocatalytic Approaches to Cyanopentanoic Acid Derivatives
Biocatalysis offers a "green" alternative to traditional chemical synthesis, often providing high regioselectivity and operating under mild reaction conditions. jmb.or.kr Nitrilase enzymes (EC 3.5.5.1), in particular, are valuable biocatalysts that hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia. nih.govwikipedia.org
Regioselective Nitrilase Activity in the Bioconversion of Dinitriles to Cyanocarboxylic Acids (e.g., 4-cyanopentanoic acid)
A key advantage of nitrilases is their ability to perform regioselective hydrolysis on dinitriles, converting only one of the two nitrile groups to a carboxylic acid. This selective transformation is extremely difficult to achieve through conventional chemical methods. researchgate.net
This enzymatic approach has been successfully applied to produce analogues of cyanopentanoic acid. For example, the nitrilase-catalyzed hydrolysis of 2-methylglutaronitrile (B1199711) yields 4-cyanopentanoic acid with over 98% regioselectivity at 100% conversion. jmb.or.kr Similarly, certain nitrilases can hydrolyze a range of aliphatic dinitriles, such as adiponitrile, to produce the corresponding cyanocarboxylic acids. researchgate.net For instance, a novel nitrile hydratase from Rhodococcus erythropolis showed high regioselectivity in converting adiponitrile, achieving 95% selectivity to 5-cyanovaleramide. researchgate.net The selectivity of these enzymes often depends on the carbon chain length of the dinitrile substrate. researchgate.net
Enhancement of Biocatalyst Stability and Reusability through Immobilization Techniques
A major limitation of using free enzymes in industrial processes is their instability and lack of reusability. jmb.or.kr To overcome this, various immobilization techniques have been developed to enhance biocatalyst stability. These methods include covalent bonding, adsorption, and entrapment. researchgate.net
A particularly effective method is spore surface display, where the enzyme is anchored to the surface of bacterial spores. In one study, a nitrilase from Acidovorax facilis 72W was displayed on the spore surface of Bacillus subtilis. nih.gov The resulting immobilized enzyme exhibited significantly improved stability and reusability. It retained over 70% of its initial activity after 6 hours at its optimal pH of 7.0, whereas the free enzyme retained only 58%. jmb.or.kr Furthermore, the immobilized nitrilase could be reused multiple times, retaining 64% of its initial activity even after 10 reaction cycles. nih.gov This demonstrates the potential of immobilization to create robust and economical biocatalysts for the production of cyanocarboxylic acids. nih.govjmb.or.kr
| Parameter | Free Nitrilase | Immobilized (Spore-Displayed) Nitrilase |
|---|---|---|
| pH Stability (Activity retained after 6h at pH 7.0) | 58% | >70% |
| Thermal Stability (Activity retained after 6h at 50°C) | 32% | >60% |
| Reusability (Activity retained after 10 cycles) | Not applicable | 64% |
Organic Synthesis Routes for this compound and Structurally Related Compounds
The reaction of Grignard reagents with esters is a well-established method for forming carbon-carbon bonds. wikipedia.org Generally, Grignard reagents add to the carbonyl carbon of an ester. The initial tetrahedral intermediate is unstable and eliminates an alkoxide leaving group to form a ketone. However, this ketone is typically more reactive than the starting ester, leading to a second rapid addition of the Grignard reagent. masterorganicchemistry.com The final product, after an acidic workup, is a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added. masterorganicchemistry.com
This presents a significant challenge in synthesizing carbonyl-cyanopentanoic acid esters (i.e., keto-esters) from cyanopentanoate esters like this compound using standard Grignard reagents. The reaction does not typically stop at the ketone stage. masterorganicchemistry.com If only one equivalent of the Grignard reagent is used, the result is often a mixture of the starting ester, the intermediate ketone, and the final tertiary alcohol, making it an inefficient synthetic route for isolating the desired keto-ester.
While Grignard reagents react readily with esters, their interaction with the nitrile group is also possible. The addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. masterorganicchemistry.com In a molecule like this compound, this presents a competing reaction pathway, further complicating the selective formation of a carbonyl group via Grignard addition to the ester functionality. Therefore, direct synthesis of carbonyl-cyanopentanoic acid esters from this compound using Grignard reagents is not a straightforward or commonly employed strategy due to the difficulty in controlling the reaction to achieve a single addition and the competing reactivity of the nitrile group.
Cyanopentanoate esters, such as this compound, serve as versatile precursors for the synthesis of piperidine (B6355638) derivatives, which are important heterocyclic structures in medicinal chemistry. nih.govnih.gov The synthesis typically involves a multi-step sequence that transforms the linear ester into a cyclic amine.
A common synthetic pathway begins with the reduction of the nitrile functional group in the cyanopentanoate ester. This reduction, which can be achieved using various reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, converts the cyano group (-C≡N) into a primary amine group (-CH₂NH₂). This transformation yields a δ-amino ester.
Following the formation of the δ-amino ester, an intramolecular cyclization can be induced. rsc.org This step involves the nucleophilic amino group attacking the electrophilic carbonyl carbon of the ester. This reaction, known as lactamization, results in the formation of a six-membered cyclic amide, which is a piperidin-2-one derivative (also known as a δ-lactam). The stability of the six-membered ring provides a thermodynamic driving force for this cyclization.
Finally, the resulting piperidin-2-one can be further reduced to the corresponding piperidine. dtic.mil The complete reduction of the amide carbonyl group, typically using a powerful reducing agent like LiAlH₄, yields the saturated piperidine ring. This sequence provides a reliable method for converting acyclic cyanopentanoate esters into substituted piperidines, which can then be used as building blocks in the synthesis of more complex molecules. organic-chemistry.org
The asymmetric bioreduction of β-cyanoacrylate esters represents a powerful chemoenzymatic strategy for producing chiral β-cyano esters, which are valuable precursors for important pharmaceutical compounds. nih.gov This method utilizes ene-reductases, specifically from the flavin-dependent Old Yellow Enzyme (OYE) family, to catalyze the highly stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated compounds. nih.govresearchgate.net
Ene-reductases have a broad substrate scope and are known for their excellent chemo-, regio-, and stereoselectivities. nih.gov They catalyze the asymmetric reduction of activated alkenes at the expense of a nicotinamide (B372718) cofactor. nih.gov In the context of β-cyanoacrylate esters, the nitrile group acts as an effective activating group for the C=C double bond, making these substrates suitable for bioreduction. researchgate.net
A key feature of this methodology is the ability to control the stereochemical outcome of the reaction. Research has shown that the geometry of the starting β-cyanoacrylate ester is crucial. nih.govacs.org Generally, the bioreduction of (E)-isomers leads to the formation of (S)-products, while the reduction of (Z)-isomers yields the enantiomeric (R)-products. acs.org This substrate-engineering approach allows for selective access to either enantiomer of the chiral β-cyano ester with high enantiomeric excess (ee), often exceeding 99%. nih.gov The reaction typically proceeds to quantitative conversion, making it a highly efficient process. nih.gov This biocatalytic route offers a green and elegant alternative to traditional metal-dependent hydrogenation methods for the asymmetric synthesis of chiral cyano-containing esters. nih.gov
Table 1: Bioreduction of (E)- and (Z)-β-Cyanoacrylate Esters with Various Ene-Reductases
| Entry | Substrate | Enzyme | Conversion (%) | e.e. (%) | Configuration |
| 1 | (E)-Ethyl 3-cyano-but-2-enoate | OYE2 | >99 | >99 | S |
| 2 | (E)-Ethyl 3-cyano-but-2-enoate | OYE3 | >99 | >99 | S |
| 3 | (Z)-Ethyl 3-cyano-but-2-enoate | NCR | 94 | >99 | R |
| 4 | (E)-Ethyl 3-cyano-pent-2-enoate | OYE1 | >99 | >99 | S |
| 5 | (E)-Ethyl 3-cyano-pent-2-enoate | OYE2 | >99 | >99 | S |
| 6 | (Z)-Ethyl 3-cyano-pent-2-enoate | XenB | >99 | >99 | R |
| 7 | (Z)-Ethyl 3-cyano-pent-2-enoate | NCR | >99 | >99 | R |
Data sourced from research on the asymmetric bioreduction of β-cyanoacrylate esters. nih.govacs.org
Reaction Mechanism Elucidation and Kinetic Investigations Involving Methyl 5 Cyanopentanoate
Detailed Mechanistic Pathways of Methyl 5-Cyanopentanoate Formation
The conversion of dimethyl adipate (B1204190) to adiponitrile (B1665535) is not a single-step transformation but a sequential process where this compound acts as a central, partially converted molecule.
Investigation of Tandem Reaction Routes in Dimethyl Adipate Conversion to Adiponitrile via this compound
The production of adiponitrile from dimethyl adipate and ammonia (B1221849) proceeds through a tandem reaction pathway with this compound as a stable intermediate. rsc.orgresearchgate.netresearchgate.netresearchgate.net This two-step process can be represented as follows:
First Nitrilation: One of the two ester groups of dimethyl adipate reacts with ammonia to form this compound.
Second Nitrilation: The remaining ester group of the intermediate this compound is then converted to a cyano group, yielding the final product, adiponitrile. rsc.orgresearchgate.net
Research has consistently shown that the second step of this sequence, the nitrilation of MCP to ADN, is significantly slower and more challenging than the initial conversion of DMA to MCP. rsc.orgresearchgate.netresearchgate.netresearchgate.net This kinetic bottleneck is a critical factor in process optimization, as it influences reactor design and catalyst selection to achieve high ADN yields. For instance, over certain catalysts like carbon-encapsulated tungsten oxide (WOx@C/C), excellent combined selectivity for MCP and ADN can be achieved, highlighting the role of MCP as a major product alongside ADN. rsc.orgresearchgate.netresearchgate.net
| Entry | Catalyst | Temp (°C) | DMA Conv. (%) | ADN Selectivity (%) | MCP Selectivity (%) | ADN+MCP Selectivity (%) |
| 1 | WO₃ | 350 | 61.0 | 29.7 | 17.8 | 48.7 |
| 2 | Nb₂O₅ | 350 | 66.5 | 42.2 | 13.6 | 63.5 |
| 3 | Glass beads | 350 | 7.7 | - | 3.5 | - |
Table 1: Catalytic performance of different metal oxides in the nitrilation of dimethyl adipate (DMA), showing the formation of this compound (MCP) as a key intermediate alongside adiponitrile (ADN). Data sourced from rsc.org.
Role of Ammonolysis and Dehydration Steps in Ester-to-Cyano Functional Group Interconversion
The transformation of an ester functional group into a cyano group in this reaction is not a direct substitution. Instead, it involves a two-step mechanism for each ester group: ammonolysis followed by dehydration. researchgate.netresearchgate.net
Ammonolysis: The ester group first reacts with an ammonia molecule. This step involves the nucleophilic attack of ammonia on the carbonyl carbon of the ester, leading to the formation of an amide intermediate (6-amino-6-oxohexanoate) and releasing a molecule of methanol (B129727).
Dehydration: The resulting amide intermediate is then dehydrated over the catalyst's acidic sites, eliminating a water molecule to form the cyano group.
Influence of Catalytic Material Properties on Reaction Mechanisms
The efficiency and selectivity of the conversion of DMA to ADN via MCP are profoundly dependent on the physicochemical properties of the catalyst employed, particularly its acidic characteristics.
Correlation of Catalyst Acidity and Aluminum Density with Reaction Selectivity and Deactivation
The balance between Brønsted and Lewis acid sites is also crucial. rsc.orgresearchgate.net Brønsted acid sites are generally considered active for the dehydration of the amide intermediate, a key step in nitrile formation. rsc.org Therefore, tuning the aluminum density and the nature of the acid sites is a key strategy for optimizing the selective production of MCP and its subsequent conversion to ADN while minimizing catalyst deactivation. researchgate.netosti.gov
| Catalyst (HZSM-5) | SiO₂/Al₂O₃ Ratio (SAR) | Total Acidity (mmol/g) | Brønsted Acidity (mmol/g) | Lewis Acidity (mmol/g) |
| ZSM-5 (23) | 23 | 1.15 | 0.65 | 0.50 |
| ZSM-5 (30) | 30 | 0.85 | 0.55 | 0.30 |
| ZSM-5 (50) | 50 | 0.55 | 0.35 | 0.20 |
| ZSM-5 (80) | 80 | 0.35 | 0.20 | 0.15 |
Table 2: Representative data showing the relationship between the SiO₂/Al₂O₃ ratio (SAR) and the acidic properties of ZSM-5 catalysts. Note: This is illustrative data based on general trends reported in the literature. osti.gov
In Situ Spectroscopic Investigations (e.g., DRIFTS) of Adsorption and Reaction Intermediates
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful analytical technique used to study the interactions between reactants and a catalyst surface under real reaction conditions. rsc.orgnih.gov This method allows for the direct observation of adsorbed species and reaction intermediates, providing invaluable insights into the mechanistic pathways. mdpi.com
In the context of DMA nitrilation, in situ DRIFTS studies have been employed to investigate the competitive adsorption of DMA and ammonia onto the catalyst surface. researchgate.netresearchgate.net These studies help to clarify the roles of different active sites. For example, spectra can reveal how the ester functionalities of DMA and the ammonia molecules adsorb and interact with the Brønsted and Lewis acid sites on catalysts like HZSM-5 or tungstated zirconia. researchgate.net By monitoring the appearance and disappearance of specific infrared bands corresponding to adsorbed intermediates (like amides) and products (like MCP), researchers can confirm the proposed ammonolysis-dehydration mechanism and identify the rate-determining steps. researchgate.net
Kinetic Analysis of Reactions Involving this compound
Kinetic analysis of the tandem reaction from DMA to ADN confirms the mechanistic observations. The most significant kinetic finding is the disparity in the reaction rates between the two nitrilation steps. rsc.orgresearchgate.net The formation of this compound from dimethyl adipate is kinetically more favorable and proceeds much faster than the subsequent conversion of MCP to adiponitrile. researchgate.netresearchgate.net
This kinetic behavior means that under many process conditions, MCP is a major component of the product stream. The turnover frequency (TOF), a measure of the per-site catalytic activity, for ADN formation is often significantly lower than that for MCP formation, particularly on catalysts where the second nitrilation step is sterically or electronically hindered. rsc.orgresearchgate.net Kinetic studies, often plotting product yield and selectivity as a function of reaction time, temperature, and reactant concentrations, are essential for developing a comprehensive model of the reaction network. google.comnih.govacs.orgcore.ac.uk This model is critical for reactor engineering and for designing processes that can overcome the kinetic limitations to maximize the yield of the desired final product, adiponitrile.
Advanced Applications and Derivatives of Methyl 5 Cyanopentanoate in Contemporary Chemical Research
Methyl 5-Cyanopentanoate and Related Compounds in Polymer Chemistry
The versatility of the cyanopentanoic acid moiety allows for its incorporation into various components of polymerization reactions, most notably as chain transfer agents (CTAs) that are fundamental to the RAFT process. These derivatives enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is essential for high-performance materials.
The purity of the chain transfer agent (CTA) is paramount for achieving a high degree of control in RAFT polymerization. Impurities can significantly disrupt the polymerization kinetics, leading to polymers with broader molecular weight distributions (polydispersity or Ð) and unpredictable molecular weights. A notable issue with CTAs derived from 4-cyanopentanoic acid, such as 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA), is their susceptibility to hydrolysis. nih.gov
The hydrolysis of the nitrile group in CTPPA to an amide group results in the formation of an amide-CTA impurity (APP). nih.gov This impurity, even in small amounts, can have a detrimental effect on the polymerization of certain monomers, particularly methacrylates like methyl methacrylate (B99206) (MMA) and N,N-(dimethylamino)ethyl methacrylate (DMAEMA). nih.gov The amide-CTA exhibits poor chain-transfer activity, likely due to a slower reinitiation speed in the pre-equilibrium phase of the RAFT process. nih.gov This leads to a loss of control, resulting in higher than expected molecular weights and increased polydispersity. nih.gov The presence of this amide impurity can lead to molecular weights that are larger than theoretically predicted because the effective concentration of the active CTA is lower than assumed. nih.gov
Table 1: Impact of CTPPA Hydrolysis on RAFT Polymerization of Methacrylates
| Monomer | CTA | Conversion (%) | Mn (kDa) | Ð (Mw/Mn) |
|---|---|---|---|---|
| MMA | CTPPA (Pure) | >95 | 15.0 | 1.15 |
| MMA | APP (Hydrolyzed) | >95 | 35.0 | 1.40 |
| DMAEMA | CTPPA (Pure) | >95 | 20.0 | 1.20 |
| DMAEMA | APP (Hydrolyzed) | >95 | 45.0 | 1.55 |
Note: Data is illustrative, based on findings that APP leads to poorly controlled molecular weight evolution. nih.gov
The hydrolysis of nitrile-containing RAFT agents like CTPPA can occur through a self-catalyzed mechanism, especially upon storage. nih.gov The adjacent carboxylic acid moiety in the 4-cyanopentanoic acid group is hypothesized to protonate the nitrile group. nih.gov This protonation facilitates the nucleophilic attack of any available water, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide form. nih.gov This intramolecular catalysis transforms the nitrile group into an amide, creating the APP impurity discussed previously. nih.gov
This hydrolytic instability is a critical consideration when using such CTAs, particularly in aqueous polymerization systems or after prolonged storage. nih.gov The transformation of the nitrile to an amide fundamentally alters the electronic and steric properties of the R group of the CTA, thereby impacting its ability to reinitiate the polymer chain and control the polymerization process effectively. nih.gov
The efficiency of RAFT polymerization using cyanopentanoic acid-derived CTAs is highly sensitive to the reaction conditions. In aqueous polymerizations with acidic CTAs like (4-cyanopentanoic acid)-4-dithiobenzoate, the addition of a base is often necessary to dissolve the agent. However, the choice of base can significantly impact the polymerization. For instance, using sodium carbonate as a base can lead to a prolonged inhibition period (60-90 minutes) and a decrease in the polymerization rate. researchgate.net In some cases, control over the polymerization can be lost at relatively low monomer conversions. researchgate.net
Better results have been observed with a milder base like sodium bicarbonate, which allows for a narrower molecular weight distribution up to higher conversions. researchgate.net The addition of a co-solvent, such as about 10% ethanol, can dramatically improve the results by facilitating the dissolution of the CTA, leading to polymers with molecular weights close to the predicted values and narrow polydispersity. researchgate.net
Table 2: Effect of Reaction Conditions on Aqueous RAFT Polymerization
| Monomer System | Condition | Observation | Outcome |
|---|---|---|---|
| Methacrylic Glycomonomer | Added Sodium Carbonate | 60-90 min inhibition, decreased rate | Loss of control at 43% conversion |
| Methacrylic Glycomonomer | Added Sodium Bicarbonate | Narrow MWD up to 81% conversion | Better control than with Na2CO3 |
| Methacrylic Glycomonomer | Added NaHCO3 + 10% Ethanol | Improved dissolution of CTA | Narrow polydispersity, Mn close to theoretical |
| Acrylic Acid | pH = 1.8 | Faster polymerization | Complete conversion in < 6 hours |
| Styrene (PISA with PAA macro-RAFT) | pH = 2.5 | Good control | Well-defined nanoparticles (Đ < 1.4) |
| Styrene (PISA with PAA macro-RAFT) | pH ≥ 7.0 | Short inhibition, but loss of control | Broad MWD |
Note: This table synthesizes findings from studies on the effects of added base and pH. researchgate.netacs.org
In addition to thermal initiation, RAFT polymerization can be controlled by light, offering advantages such as spatial and temporal control over the reaction. Certain cyanopentanoic acid derivatives, like 4-cyanopentanoic acid dithiobenzoate (CPADB), can be used in photo-controlled RAFT polymerizations. acs.org In some systems, the RAFT agent itself can be photolyzed under visible light to initiate the polymerization, eliminating the need for a conventional thermal initiator. acs.org
For example, the polymerization of methacrylate monomers has been successfully achieved using a trithiocarbonate (B1256668) CTA, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA), under blue and green LED light. acs.org These polymerizations can proceed with good control over the molecular weight and result in low polydispersity, particularly under green light irradiation. acs.org This approach allows for polymerization to be conducted at ambient temperatures and can be switched on and off by controlling the light source. nih.gov
Table 3: Visible Light-Induced RAFT Polymerization of Methacrylates with CDTPA
| Light Source | Wavelength | Outcome | Molecular Weight Control | Polydispersity (Ð) |
|---|---|---|---|---|
| Blue LED | ~460 nm | Successful polymerization | Good | Low |
| Green LED | ~530 nm | Successful polymerization | Good | Low |
Note: Data is illustrative based on the finding of successful polymerization under visible light. acs.org
The "grafting from" approach is a powerful method for modifying surfaces by growing polymer chains directly from initiator sites that are covalently attached to a substrate. alfa-chemistry.comnih.gov Cyanopentanoic acid derivatives are well-suited for this purpose, as they can be anchored to surfaces to act as surface-bound RAFT agents.
In one example, silica (B1680970) nanoparticles were functionalized with an anchored 4-cyanopentanoic acid dithiobenzoate. mdpi.comnih.gov These functionalized nanoparticles were then used to initiate the RAFT polymerization of 6-azidohexyl methacrylate from the surface of the silica particles. mdpi.comnih.gov This method provided considerable control over the polymerization, yielding grafted polymer chains with a number-average molecular weight (Mn) of 25 kg/mol and a low polydispersity (Đ ≤ 1.2) at up to 20% monomer conversion. mdpi.comnih.gov This strategy allows for the creation of hybrid materials with a core-shell structure, where the properties of the core (e.g., silica nanoparticle) are combined with the functionality of the grafted polymer shell.
Table 4: "Grafting From" Polymerization using a Surface-Anchored Cyanopentanoic Acid Derivative
| Substrate | Anchored RAFT Agent | Monomer | Mn of Grafted Polymer ( kg/mol ) | Ð (Mw/Mn) |
|---|---|---|---|---|
| Silica Nanoparticles | 4-cyanopentanoic acid dithiobenzoate | 6-azidohexyl methacrylate | 25 | ≤ 1.2 |
Note: Data is based on the RAFT polymerization from silica nanoparticles. mdpi.comnih.gov
Synthesis of Well-Defined Functional Polymers via Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of materials with precise molecular weights, low polydispersity, and complex architectures. The inclusion of functional groups is critical for tailoring polymer properties for advanced applications. Cyano-containing compounds, structurally related to this compound, are valuable in these processes, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
In RAFT polymerization, the process is mediated by a chain transfer agent (CTA) that allows for the controlled growth of polymer chains. The effectiveness of this control is highly dependent on the CTA's structure, which consists of a thiocarbonylthio group (the Z group) and a leaving group (the R group). For the polymerization of sensitive monomers like methacrylates, the R group must be carefully chosen to ensure fast reinitiation. Nitrile-containing groups, such as the 4-cyanopentanoic acid moiety, are particularly effective as R groups because they provide the necessary reactivity for efficient chain transfer. nih.gov
One of the most common CTAs utilized for aqueous and heterogeneous polymerizations is 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA). nih.gov This CTA, which shares the cyanopentanoic acid structure with the hydrolyzed form of this compound, demonstrates the utility of this chemical scaffold in CRP. Research has shown that the nitrile group is crucial for maintaining control during the polymerization of monomers like methyl methacrylate (MMA) and N,N-(dimethylamino)ethyl methacrylate (DMAEMA). nih.gov The polymerization of methacrylamide (B166291) in aqueous media has also been successfully controlled using 4-cyanopentanoic acid dithiobenzoate as the CTA. researchgate.net
The data below illustrates the typical control achieved in a RAFT polymerization of MMA using a nitrile-containing CTA.
| Monomer | [M]/[CTA] Ratio | [CTA]/[I] Ratio | Conversion (%) | M_n ( g/mol ) | Đ (PDI) |
| MMA | 100 | 10 | 85 | 8,500 | 1.15 |
| DMAEMA | 100 | 10 | 92 | 14,400 | 1.20 |
This table represents typical data for RAFT polymerization of methacrylates using a nitrile-functionalized CTA, demonstrating the high conversion and low dispersity (Đ or PDI) characteristic of a controlled process.
The resulting polymers, end-functionalized with a cyano-pentanoate group, are valuable macroinitiators. The terminal group can be further modified, allowing for the synthesis of block copolymers, star polymers, and other complex architectures for use in fields like nanomedicine and coatings. nih.govsigmaaldrich.com
This compound as a Precursor for High-Value Industrial and Pharmaceutical Intermediates
The dual functionality of this compound makes it an excellent starting material for a variety of valuable chemical compounds. The nitrile and ester groups can be selectively or simultaneously transformed to generate key intermediates for industrial chemicals and pharmaceuticals.
Adiponitrile (B1665535) (ADN) is a crucial industrial chemical, primarily used as a precursor for the synthesis of hexamethylenediamine, a key monomer for the production of Nylon 6,6. The dominant industrial route to ADN involves the hydrocyanation of butadiene. google.com However, alternative synthetic pathways are continually explored.
This compound, also known as methyl cyanovalerate, is a direct precursor to adiponitrile. One synthetic route involves the reaction of adipic acid and adiponitrile. prepchem.com In a process where adipic acid, adiponitrile, and dimethyl adipate (B1204190) are reacted, this compound is produced. prepchem.com This highlights the close chemical relationship between these C6 compounds. The conversion of this compound to adiponitrile would involve the transformation of the methyl ester group into a nitrile. This can be achieved through a multi-step process involving amidation of the ester to form an amide, followed by dehydration to yield the second nitrile group, thus forming adiponitrile.
Piperidones are a class of lactams that are important structural motifs in natural products and pharmaceuticals. They also find use as specialty solvents. 4-Cyanopentanoic acid, which can be readily obtained from the hydrolysis of this compound, is a suitable precursor for substituted piperidones.
The synthesis of a piperidone from a cyanopentanoic acid derivative typically involves a reductive cyclization pathway. The process for converting 4-cyanopentanoic acid to 1,5-dimethyl-2-piperidone (B1595744) would proceed as follows:
Reduction of the Nitrile: The cyano group is first reduced to a primary amine (an aminomethyl group) using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms the linear molecule into 5-amino-4-methylpentanoic acid.
Lactamization: Upon heating, the resulting amino acid undergoes intramolecular condensation (lactamization), where the amine group attacks the carboxylic acid, eliminating a molecule of water to form 5-methyl-2-piperidone.
N-Methylation: The final step involves the methylation of the nitrogen atom of the lactam ring using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield 1,5-dimethyl-2-piperidone.
This synthetic strategy showcases the utility of the cyano and carboxylic acid functionalities in building heterocyclic structures. dtic.mil
Pregabalin, known by the trade name Lyrica, is a pharmaceutical agent used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. lupinepublishers.comgoogle.com It is a γ-aminobutyric acid (GABA) analogue. The synthesis of Pregabalin and other GABA analogues often relies on intermediates derived from cyano esters.
While not directly starting from this compound, many reported syntheses of Pregabalin begin with structurally similar and readily available cyano esters, such as methyl or ethyl cyanoacetate (B8463686). google.comjustia.com A common synthetic route involves the following key steps:
Knoevenagel Condensation: Isovaleraldehyde is reacted with a cyanoacetate ester (e.g., methyl cyanoacetate) in the presence of a weak base like piperidine (B6355638). This reaction forms an α,β-unsaturated cyano ester. google.comjustia.com
Michael Addition: A cyanide source is then added to the unsaturated intermediate. This conjugate addition introduces a second nitrile group. justia.com
Hydrolysis and Decarboxylation: The resulting dinitrile compound is subjected to hydrolysis, which converts one of the nitrile groups and the ester into a carboxylic acid, followed by decarboxylation to yield a key intermediate, 3-cyano-5-methylhexanoic acid. niscpr.res.ingoogle.com
Reduction and Resolution: The remaining nitrile group is reduced to a primary amine. The resulting racemic mixture is then resolved, often using a chiral resolving agent like (S)-(+)-mandelic acid, to isolate the desired (S)-enantiomer, Pregabalin. google.comniscpr.res.in
The table below outlines a typical synthetic sequence starting from a cyano ester.
| Step | Reaction Type | Reactants | Key Intermediate |
| 1 | Knoevenagel Condensation | Isovaleraldehyde, Alkyl cyanoacetate | 2-Cyano-5-methyl-hex-2-enoic acid alkyl ester |
| 2 | Michael Addition | Intermediate from Step 1, Cyanide source | 2-Isobutylsuccinonitrile |
| 3 | Hydrolysis/Decarboxylation | Intermediate from Step 2 | 3-Cyano-5-methylhexanoic acid |
| 4 | Reduction & Resolution | Intermediate from Step 3, Reducing agent, Chiral resolving agent | (S)-Pregabalin |
This pathway underscores the importance of the cyano-ester motif as a versatile tool in the synthesis of complex pharmaceutical molecules.
Nitrogen-containing heterocycles are fundamental structural units in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govrsc.orgmdpi.com The cyano group is a highly versatile functional group for constructing these ring systems due to its diverse reactivity. As a cyano-functionalized precursor, this compound and its derivatives can be used to synthesize various heterocyclic compounds.
The synthetic utility of the cyano group lies in its ability to act as an electrophile, a precursor to an amine via reduction, or as a participant in cycloaddition reactions. For example:
Synthesis of Pyridines and Pyrimidines: The nitrile group can undergo condensation reactions with 1,3-dicarbonyl compounds or other bifunctional molecules. After initial condensation, subsequent cyclization and aromatization steps can lead to the formation of substituted pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov
Synthesis of Pyrroles and Imidazoles: Reduction of the nitrile to an amine provides a nucleophilic center that can be used in cyclization reactions. For instance, the resulting amino ester could react with a 1,4-dicarbonyl compound to form a pyrrole (B145914) ring (Paal-Knorr synthesis).
Synthesis of Fused Heterocycles: The dual functionality of molecules like this compound allows for tandem reactions where both the cyano and ester groups participate in forming complex, fused heterocyclic systems. researchgate.net
The versatility of the cyano group makes cyano-functionalized esters invaluable starting materials in medicinal chemistry for the discovery of new bioactive molecules. nih.gov
Green Chemistry Principles and Sustainable Practices in Methyl 5 Cyanopentanoate Research
Environmentally Benign Synthetic Routes for Methyl 5-Cyanopentanoate Production
The development of green synthetic pathways for this compound and related compounds is driven by the need to reduce the environmental footprint of chemical production. This involves redesigning synthesis to maximize efficiency and minimize hazardous waste. researchgate.net
A core principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.govnih.gov Traditional multi-step syntheses often generate significant quantities of by-products, leading to low atom economy and a high environmental factor (E-factor), which quantifies the amount of waste produced per unit of product. nih.gov
For instance, the synthesis of adiponitrile (B1665535), a related C6 dinitrile, has historically involved processes with considerable waste generation. nih.gove3s-conferences.org Greener routes, such as the direct catalytic ammonification of adipic acid, offer improved atom economy. intratec.us A conceptual pathway to this compound could involve the partial amidation and subsequent dehydration of a derivative of adipic acid.
The goal is to design reactions where the vast majority of reactant atoms are found in the desired product. rsc.org Addition and isomerization reactions are considered highly atom-economical, while substitution and elimination reactions are inherently less so, as they generate stoichiometric by-products. nih.gov By focusing on catalytic routes that minimize or eliminate waste streams, the chemical industry can move towards more sustainable practices. researchgate.net The ideal synthesis has an atom economy of 100%, a goal that drives innovation in reaction design.
Table 1: Comparison of Atom Economy in Different Reaction Types
Reaction Type General Equation Atom Economy Description Addition A + B → C 100% All atoms from the reactants are incorporated into the single final product. Rearrangement/Isomerization A → B 100% Atoms within a molecule are rearranged, but no atoms are lost. Substitution A-B + C → A-C + B <100% An atom or group (B) is replaced by another (C), generating a by-product. Elimination A-B → A + B <100% A single reactant splits into two or more products, with only one being the desired product.
Sustainability in chemical production also hinges on the source of raw materials. The principle of using renewable feedstocks encourages a shift from a petroleum-based economy to one based on biomass, such as carbohydrates from corn or cellulose. nih.govnrel.gov Adipic acid, a potential precursor for C6 compounds like this compound, can be synthesized from renewable resources like glucose. This bio-based approach reduces reliance on finite fossil fuels and can potentially lower the carbon footprint of the final product.
Energy efficiency is another critical pillar of green chemistry. nih.gov Chemical processes should be designed to minimize energy consumption by operating at ambient temperature and pressure whenever possible. nih.gov The development of highly active catalysts allows reactions to proceed under milder conditions, thereby reducing the energy required for heating. Furthermore, process designs like continuous flow chemistry can offer better heat and mass transfer, leading to improved energy efficiency and safety compared to traditional batch processing. rsc.org Microwave-assisted synthesis and mechanochemistry are other innovative techniques that can reduce reaction times and energy inputs. nih.gov
Catalysis for Sustainable this compound Synthesis
Catalysis is a fundamental tool of green chemistry, offering pathways to more efficient and selective chemical transformations. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can facilitate reactions with high efficiency and specificity, thereby reducing waste. nih.gov
The synthesis of nitriles, a key functional group in this compound, often relies on catalytic processes. While precious metals like platinum and palladium can be effective, their high cost and scarcity are significant drawbacks. acs.orgmdpi.com Consequently, there is substantial research into developing catalysts based on earth-abundant, non-precious metals. mdpi.com
Metal oxides, particularly those of manganese, iron, and copper, have emerged as promising catalysts for reactions like ammoxidation and dehydration to form nitriles. researchgate.net For example, nanorod manganese oxide (NR-MnO2) has been shown to be a highly active and selective heterogeneous catalyst for the hydration of nitriles to amides, a related transformation. researchgate.net Iron-based catalysts have also been investigated for the ammoxidation of alcohols to produce nitriles. researchgate.net The rational design of these catalysts, including control over their morphology and the use of promoters, is key to enhancing their activity and selectivity for specific nitrilation reactions. mdpi.com
Table 2: Examples of Non-Precious Metal Catalysts in Nitrile-Related Synthesis
Catalyst System Reaction Type Key Advantages Reference Manganese Dioxide (MnO₂) Hydration of nitriles to amides Sustainable, low-cost, high activity and selectivity, heterogeneous. [1, 2] Iron Oxides (e.g., Fe₂O₃) Ammoxidation of alcohols to nitriles Earth-abundant metal, potential for high selectivity with proper design. intratec.us Alumina (Al₂O₃) Nitrile catalysis (hydrolysis) Acts as a catalyst for nitrile group hydrolysis under certain conditions. e3s-conferences.org Copper-based Catalysts Ammoxidation of alcohols Identified as having catalytic activity, though often in homogeneous systems. intratec.us
The physical state of a catalyst—whether it is in the same phase as the reactants (homogeneous) or a different phase (heterogeneous)—has significant practical implications. Heterogeneous catalysts, which are typically solids that catalyze reactions in a liquid or gas phase, offer major advantages for sustainable manufacturing. nih.gov
The primary benefit is the ease of separation of the catalyst from the reaction mixture, which can often be achieved by simple filtration. nih.gov This simplifies product purification, reducing the need for energy-intensive separation processes and the use of additional solvents. nih.gov Most importantly, the recovered catalyst can often be reused for multiple reaction cycles, lowering overall process costs and reducing waste. The development of robust heterogeneous catalysts, such as manganese dioxide for nitrile hydration, demonstrates a sustainable approach that minimizes catalyst leaching and environmental contamination. nih.gov
Absolute Environmental Sustainability Assessment of Chemical Processes Involving this compound Production
To truly gauge the environmental performance of a chemical process, a holistic evaluation is necessary. An Absolute Environmental Sustainability Assessment, often conducted through a Life Cycle Assessment (LCA), provides a comprehensive framework for this purpose.
An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") through manufacturing ("gate") to use and final disposal ("grave"). For a chemical like this compound, a "cradle-to-gate" assessment would quantify inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; waste generation) for its entire production sequence.
While a specific LCA for this compound is not widely published, valuable insights can be drawn from assessments of structurally and synthetically related chemicals, such as adipic acid. An LCA of adipic acid production, for example, benchmarks the conventional two-step process against a newer, direct synthesis route. Such studies reveal that even processes using "green" reagents, like hydrogen peroxide, may not be environmentally superior across all impact categories (e.g., global warming potential, water use, ecotoxicity) when the entire life cycle, including the energy-intensive production of the reagent itself, is considered.
This type of early-stage sustainability assessment is crucial because it allows researchers to identify the primary environmental hotspots in a process—be it energy consumption, solvent use, or raw material sourcing—and focus optimization efforts where they will have the greatest impact. By integrating LCA principles early in the development of production routes for this compound, chemists and engineers can make more informed decisions to create processes that are not only efficient and economical but also demonstrably sustainable. [25, 29]
Table of Compounds
Compound Name This compound Adiponitrile Adipic acid Manganese dioxide Iron oxides Alumina Copper Platinum Palladium Hydrogen peroxide Glucose
Computational and Theoretical Investigations of Methyl 5 Cyanopentanoate Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations help in identifying transition states, intermediates, and determining the activation energies, thereby elucidating the most probable reaction pathways.
The synthesis of methyl 5-cyanopentanoate via Fischer esterification of 5-cyanopentanoic acid with methanol (B129727) is a classic example of an acid-catalyzed reaction. DFT studies on analogous esterification reactions have provided a detailed mechanistic understanding that can be extended to this specific system. rsc.orgresearchgate.netpku.edu.cn The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.com
Computational studies have shown that the proton transfer from the acid catalyst to the carbonyl oxygen is a crucial first step. rsc.org Following protonation, the methanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer events, often involving solvent molecules, facilitate the elimination of a water molecule and the formation of the protonated ester. The final step is the deprotonation of the carbonyl oxygen to yield the this compound and regenerate the acid catalyst. pku.edu.cn
DFT calculations can model the geometries of the reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. The activation energy for the nucleophilic attack of the alcohol is typically the rate-determining step. rsc.org The presence of the nitrile group in this compound is not expected to significantly alter this fundamental mechanism, although it may have a minor influence on the electron density of the carboxylic acid group and the stability of the intermediates. Theoretical calculations of the proton affinity of aliphatic nitriles can further inform the potential for interaction of the cyano group with the acidic catalyst. researchgate.net
Table 1: Representative Calculated Energy Barriers for Acid-Catalyzed Esterification Steps
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Protonation of Carbonyl Oxygen | 5 - 10 |
| 2 | Nucleophilic Attack by Alcohol | 15 - 25 |
| 3 | Proton Transfer to a Hydroxyl Group | 2 - 8 |
| 4 | Elimination of Water | 10 - 15 |
| 5 | Deprotonation of Ester Carbonyl | 3 - 7 |
Note: These values are representative and can vary depending on the specific carboxylic acid, alcohol, catalyst, and computational method used.
While this compound is not a cyano-amino acid, the computational analysis of the fragmentation pathways of related compounds in mass spectrometry provides a framework for predicting its behavior. The fragmentation of esters and compounds containing a nitrile group is well-documented and can be rationalized through computational chemistry.
Upon electron ionization in a mass spectrometer, this compound would form a molecular ion (M+•). The fragmentation of this ion would likely proceed through several characteristic pathways for esters. One common fragmentation is the α-cleavage, involving the cleavage of the C-C bond adjacent to the carbonyl group. Another significant fragmentation pathway for esters is the McLafferty rearrangement, provided there is a γ-hydrogen available on the alkyl chain, which is the case for this compound.
The presence of the nitrile group introduces additional fragmentation possibilities. Cleavage of the C-C bonds adjacent to the cyano group can also occur. Computational studies can be employed to calculate the energies of the various possible fragment ions and the transition state energies for their formation. This allows for the prediction of the most likely fragmentation pathways and the relative intensities of the peaks in the mass spectrum.
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 110 | [CH₂(CH₂)₃C≡N]⁺ | Loss of •OCH₃ |
| 83 | [CH₂(CH₂)₂C≡N]⁺ | α-cleavage (loss of CH₂COOCH₃) |
| 74 | [CH₂=C(OH)OCH₃]⁺• | McLafferty Rearrangement |
| 59 | [COOCH₃]⁺ | Cleavage of the bond between the carbonyl carbon and the alkyl chain |
| 55 | [CH₂=CH-C≡N]⁺• | Rearrangement and cleavage |
Molecular Dynamics Simulations for Understanding Intermediates and Catalytic Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules or catalysts. For the esterification of 5-cyanopentanoic acid, MD simulations could provide insights into the role of the solvent in stabilizing intermediates and facilitating proton transfer. researchgate.net
In Silico Screening and Design of Novel Catalysts and Process Parameters
Computational methods are increasingly used for the in silico screening and design of new catalysts for chemical reactions. For the synthesis of this compound, these approaches could be used to identify more efficient and environmentally benign catalysts than traditional mineral acids.
Virtual screening of catalyst libraries can be performed using quantum chemical calculations to predict their catalytic activity. mdpi.com This involves calculating the activation energies for the esterification reaction with a range of potential catalysts. The descriptors used in these screenings can include the catalyst's acidity, steric properties, and its ability to stabilize the reaction intermediates and transition states. This computational approach can significantly reduce the experimental effort required to discover novel catalysts. mdpi.com
Furthermore, computational tools can be used to optimize process parameters such as temperature and solvent. By understanding the reaction mechanism and the role of the solvent at a molecular level, it is possible to predict how changes in these parameters will affect the reaction rate and yield.
Computational Prediction of Spectroscopic Properties and Structural Configurations
Quantum chemical calculations are highly effective in predicting the spectroscopic properties and stable structural configurations of molecules. These predictions can be invaluable in confirming experimental data and providing a deeper understanding of the molecule's structure.
DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. umanitoba.ca The accuracy of these predictions has been shown to be very high when appropriate computational methods and basis sets are used. umanitoba.ca By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. Comparing the calculated spectrum with the experimental one can aid in the unambiguous assignment of spectral peaks.
In addition to NMR spectra, vibrational frequencies (IR and Raman) can also be calculated. researchgate.netnih.gov These calculations can help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C≡N and C=O bonds.
Computational methods are also used to explore the conformational landscape of flexible molecules like this compound. By rotating the single bonds in the molecule and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. For a related molecule, methyl cyanoacetate (B8463686), computational studies have been crucial in determining its preferred gas-phase geometry. umanitoba.ca
Table 3: Computationally Predicted Spectroscopic Data for a Representative Aliphatic Methyl Ester
| Spectroscopic Data | Predicted Value |
| ¹³C NMR (C=O) | 170-175 ppm |
| ¹³C NMR (-OCH₃) | 50-55 ppm |
| ¹H NMR (-OCH₃) | 3.6-3.8 ppm |
| IR (C=O stretch) | 1735-1750 cm⁻¹ |
| IR (C-O stretch) | 1150-1250 cm⁻¹ |
Note: These are typical predicted ranges for aliphatic methyl esters and serve as an example of the data that can be obtained through computational methods.
Future Research Directions and Emerging Challenges for Methyl 5 Cyanopentanoate
Development of Next-Generation Catalytic Systems with Enhanced Selectivity and Durability
The catalytic hydrogenation of the nitrile group in methyl 5-cyanopentanoate is a key transformation, and the development of more efficient catalytic systems remains a primary research focus. Current catalysts, while effective, often face challenges related to selectivity, with the potential for side reactions, and long-term durability, which impacts process economics.
Future research will likely concentrate on the design of novel heterogeneous catalysts that offer superior performance. Atomically dispersed metal catalysts, for instance, present a promising avenue for maximizing the efficiency of precious metals like palladium. nih.gov By isolating individual metal atoms on a support, these catalysts can exhibit unique electronic properties that enhance selectivity towards the desired amine products while minimizing unwanted side reactions. nih.gov The structure of the catalyst at the atomic level has been shown to strongly influence product selectivity in nitrile hydrogenation. nih.gov
Furthermore, the development of catalysts based on non-noble metals is a critical area of investigation. Recent studies have highlighted the potential of materials like cobalt and nickel for nitrile hydrogenation. acs.orgrsc.orgchemrxiv.org For example, phase-controlled cobalt nanoparticles have demonstrated high catalytic performance for the selective production of primary amines from nitriles under mild conditions. acs.org Similarly, highly dispersed nickel on silicon carbide has shown high performance for the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition, which is often used to suppress the formation of secondary and tertiary amines. rsc.org
A key challenge in this area is the rational design of catalysts with not only high activity and selectivity but also exceptional durability. Catalyst deactivation, whether through poisoning, sintering, or leaching, is a significant hurdle in industrial processes. Future research will need to focus on developing robust catalyst supports and novel catalyst architectures that can withstand harsh reaction conditions over extended periods.
| Catalyst Type | Key Research Focus | Potential Advantages | Emerging Challenges |
|---|---|---|---|
| Atomically Dispersed Catalysts | Maximizing metal efficiency and tuning selectivity. nih.gov | High activity, enhanced selectivity, reduced precious metal usage. nih.gov | Stability against sintering, scalable synthesis. |
| Non-Noble Metal Catalysts (e.g., Co, Ni) | Developing cost-effective and abundant alternatives to precious metals. acs.orgrsc.orgchemrxiv.org | Lower cost, potential for unique reactivity. acs.orgrsc.org | Often require harsher reaction conditions, potential for lower selectivity compared to noble metals. |
| Bifunctional Catalysts | Combining multiple catalytic functions in a single material for cascade reactions. chemeurope.com | Increased process efficiency, reduced separation steps. chemeurope.com | Complex synthesis, balancing the activity of different catalytic sites. |
Strategic Integration of Biocatalytic and Chemoenzymatic Approaches for Improved Process Efficiency
The quest for more sustainable and efficient chemical syntheses has led to a growing interest in biocatalysis. nih.gov Enzymes offer the potential for highly selective transformations under mild conditions, often circumventing the need for harsh reagents and protecting groups. nih.gov For the production of nitriles like the precursor to this compound, biocatalytic methods that avoid the use of highly toxic cyanide are particularly attractive. tugraz.at
Future research will likely focus on the discovery and engineering of novel enzymes for nitrile synthesis. Aldoxime dehydratases, for example, have emerged as promising biocatalysts for the conversion of aldoximes to nitriles under mild, aqueous conditions. researchgate.netresearchgate.netsemanticscholar.org The development of chemoenzymatic strategies, where a chemical step is combined with a biocatalytic one, offers a powerful approach to leverage the advantages of both worlds. researchgate.net For instance, a chemical synthesis could be used to produce an aldoxime from a readily available starting material, which is then converted to the nitrile by an aldoxime dehydratase. researchgate.net
A significant challenge in this area is the often-limited substrate scope and stability of naturally occurring enzymes. Protein engineering and directed evolution will be crucial tools to tailor enzymes for specific substrates and to enhance their robustness for industrial applications. Furthermore, the integration of biocatalytic steps into existing chemical processes requires careful consideration of solvent compatibility and reaction conditions to ensure that the enzyme remains active and stable.
The development of multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, represents another exciting frontier. tugraz.at This approach can significantly improve process efficiency by minimizing intermediate purification steps and reducing waste. However, the successful implementation of such cascades requires a deep understanding of the kinetics and compatibility of each enzyme in the system.
Exploration of Novel and Untapped Applications in Advanced Functional Materials and Fine Chemicals
The bifunctional nature of this compound, possessing both a nitrile and an ester group, makes it an intriguing building block for the synthesis of advanced functional materials and fine chemicals. wikipedia.org While its current applications are well-established, there remains significant untapped potential for this molecule.
Future research is expected to explore the use of this compound and its derivatives in the development of novel polymers. The nitrile group can be chemically modified in various ways, for example, through hydrogenation to an amine or hydrolysis to a carboxylic acid, to create monomers for polyamides and polyesters with tailored properties. The presence of the ester group provides another handle for polymerization or for further functionalization of the resulting polymer.
The concept of bifunctional small molecules is gaining traction in various fields, from materials science to drug discovery. acs.orgnih.govresearchgate.net These molecules can act as linkers or building blocks to create complex molecular architectures with specific functions. acs.orgnih.gov this compound, with its two distinct reactive sites, is well-suited for this purpose. For instance, it could be used to synthesize "double-head" polymerization agents for the creation of well-defined block copolymers.
A key challenge in this area is the precise control over the reactivity of the nitrile and ester groups to achieve the desired molecular structure and material properties. This will require the development of selective synthetic methodologies and a thorough understanding of the structure-property relationships of the resulting materials. Furthermore, identifying high-value applications for these new materials will be crucial to justify the research and development efforts.
Advancement of Green Chemistry Metrics and Holistic Sustainable Process Design for this compound Production
The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize their environmental impact. acs.org For the production of this compound, a holistic approach to sustainability that considers the entire life cycle of the process is essential.
Future research will focus on the application and refinement of green chemistry metrics to assess and improve the sustainability of this compound production. Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework for evaluating the efficiency of a chemical process in terms of raw material utilization and waste generation. acs.orgacs.orgchemanager-online.comtudelft.nl The ACS Green Chemistry Institute Pharmaceutical Roundtable, for example, has championed the use of PMI as a key metric for driving more sustainable practices in the pharmaceutical industry. acs.orgacsgcipr.org
The development of more sustainable production routes for adipic acid, a structurally related and industrially significant chemical, offers valuable insights for the production of this compound. polimi.itnih.govupbiochemicals.comresearchgate.net Research into bio-based feedstocks and catalytic processes that avoid the use of hazardous reagents and minimize greenhouse gas emissions is highly relevant. upbiochemicals.commdpi.com
A significant challenge is the integration of these green chemistry principles into the early stages of process development. This requires a shift in mindset from a purely economic-driven approach to one that equally values environmental performance. Furthermore, the development of accurate and easy-to-use tools for assessing the "greenness" of a chemical process is crucial for its widespread adoption by chemists and chemical engineers. acsgcipr.org A life cycle assessment (LCA) approach, which considers the environmental impacts of a product from cradle to grave, will be essential for a truly holistic evaluation of the sustainability of this compound production.
| Green Chemistry Metric | Description | Relevance to this compound Production |
|---|---|---|
| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. acs.org | Encourages the design of synthetic routes that maximize the incorporation of all starting materials into the final product. |
| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. tudelft.nl | Highlights the amount of waste generated and encourages the development of processes with minimal byproducts. |
| Process Mass Intensity (PMI) | The total mass of all materials used in a process (including water, solvents, and reagents) divided by the mass of the final product. acs.orgacs.org | Provides a comprehensive measure of the overall efficiency of the entire process, including workup and purification steps. |
Q & A
Q. What are the standard synthetic routes for Methyl 5-cyanopentanoate, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer : this compound is typically synthesized via esterification of 5-cyanopentanoic acid with methanol under acid catalysis (e.g., sulfuric acid). Optimization involves adjusting molar ratios (1:3–1:5 acid-to-alcohol), temperature (60–80°C), and reaction time (4–12 hours). Catalytic efficiency can be improved using molecular sieves to remove water, enhancing yield . For reproducibility, document reagent purity (≥95%), solvent grade (anhydrous), and characterize intermediates via TLC or FT-IR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : H NMR (δ 1.6–2.4 ppm for methylene protons, δ 3.6 ppm for methoxy group) and C NMR (δ 170–175 ppm for ester carbonyl, δ 115–120 ppm for nitrile).
- FT-IR : Peaks at ~1740 cm (C=O ester) and ~2250 cm (C≡N).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) for purity analysis. Calibrate using certified reference standards and report retention times .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations) be applied to predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electron distribution, frontier molecular orbitals, and reaction pathways. Key steps:
Optimize molecular geometry using Gaussian or ORCA.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Compare activation energies of proposed mechanisms (e.g., nucleophilic acyl substitution). Validate predictions with experimental kinetic data .
Q. What strategies are recommended for resolving contradictory literature reports on the catalytic efficiency of this compound in esterification reactions?
- Methodological Answer : Conduct a systematic review with meta-analysis:
Define inclusion criteria (e.g., peer-reviewed studies using HPLC quantification).
Extract data on catalysts (e.g., HSO vs. enzyme-based), temperatures, and yields.
Perform heterogeneity tests (Cochran’s Q) to identify outliers.
Use funnel plots to assess publication bias. Address discrepancies by replicating high-variance experiments under standardized conditions .
Q. What experimental design considerations are critical when investigating solvent effects on the stability of this compound under varying thermal conditions?
- Methodological Answer :
- Variables : Solvent polarity (log P), temperature (25–80°C), and exposure time (0–48 hours).
- Controls : Include inert solvents (e.g., hexane) and antioxidants (e.g., BHT).
- Analysis : Monitor degradation via GC-MS or H NMR. Use Arrhenius plots to calculate activation energy (). Report confidence intervals for degradation rates .
Q. How should researchers approach the development of a validated HPLC method for quantifying this compound degradation products in kinetic studies?
- Methodological Answer :
Column selection: C18 with 5 µm particle size.
Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
Validate parameters: Linearity (R ≥ 0.995), LOD/LOQ (≤0.1 µg/mL), precision (RSD ≤ 2%).
Perform forced degradation studies (heat, light, acid/base) to identify impurities .
Data Management and Safety
Q. What protocols ensure reproducibility when documenting synthetic procedures and analytical data for this compound in multi-institutional collaborations?
- Methodological Answer :
- Metadata : Record batch numbers, instrument calibration dates, and raw data files (e.g., .jdx for spectra).
- Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Sharing : Use platforms like Zenodo or Figshare with DOI assignment. Reference guidelines from COSMOS-E for systematic data reporting .
Q. What are the key safety considerations when handling this compound in laboratory settings, and how should exposure risks be mitigated?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with 10% NaHCO; for inhalation, move to fresh air and monitor for cyanosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
